molecular formula C11H18N2O3S B14911353 n-(2-Hydroxypropyl)-4-(4-methyl-2-oxothiazol-3(2h)-yl)butanamide

n-(2-Hydroxypropyl)-4-(4-methyl-2-oxothiazol-3(2h)-yl)butanamide

Cat. No.: B14911353
M. Wt: 258.34 g/mol
InChI Key: ZBPBVVFBKAUALP-UHFFFAOYSA-N
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Description

"N-(2-Hydroxypropyl)-4-(4-methyl-2-oxothiazol-3(2H)-yl)butanamide" is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-methyl-2-oxothiazol-3(2H)-yl moiety and a 2-hydroxypropyl group.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

N-(2-hydroxypropyl)-4-(4-methyl-2-oxo-1,3-thiazol-3-yl)butanamide

InChI

InChI=1S/C11H18N2O3S/c1-8-7-17-11(16)13(8)5-3-4-10(15)12-6-9(2)14/h7,9,14H,3-6H2,1-2H3,(H,12,15)

InChI Key

ZBPBVVFBKAUALP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=O)N1CCCC(=O)NCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs in the butanamide and thiazole-containing families documented in the evidence. Key structural and functional distinctions are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name/Identifier Key Substituents/Functional Groups Molecular Formula (Evidence) Molecular Weight (g/mol) Notable Features
Target Compound 2-Hydroxypropyl, 4-methyl-2-oxothiazol-3(2H)-yl Not provided Estimated ~285–300* Enhanced hydrophilicity from hydroxypropyl
(R)-N-[(2S,4S,5S)-5-...]butanamide (m) 2,6-Dimethylphenoxy, diphenylhexan, tetrahydropyrimidin-1(2H)-yl Not explicitly stated Likely >600 Lipophilic aromatic groups; protease inhibitor scaffold
1-(2-Isopropylthiazol-4-yl)-N-methyl methanamine Isopropylthiazole, methylamine C8H14N2S 170.28 Simpler thiazole structure; lower molecular weight
(S)-methyl-3-methyl-2-((4-Nitrophenoxy)carbonyl amino)butanoate 4-Nitrophenoxy, methyl ester C13H16N2O6 296.28 Nitro group introduces strong electron withdrawal

Notes:

  • Hydrophilicity: The target compound’s hydroxypropyl group likely improves solubility compared to the highly lipophilic dimethylphenoxy and diphenylhexan groups in compound m .
  • Molecular Complexity : Compound m has a more complex stereochemistry and bulkier substituents, which may hinder blood-brain barrier penetration compared to the target compound.

Key Research Findings from Evidence:

Role of Thiazole Derivatives : Thiazole-containing compounds (e.g., 1-(2-isopropylthiazol-4-yl)-N-methyl methanamine) are frequently used as intermediates in antiviral and antibacterial agents due to their heterocyclic stability . The target compound’s thiazolone ring may offer similar versatility but with distinct reactivity due to the ketone group.

Stereochemical Influence: Compounds m, n, and o highlight the importance of stereochemistry in biological activity. The target compound’s lack of documented stereospecific substituents (e.g., dimethylphenoxy) may simplify synthesis but reduce target specificity.

Solubility vs. Bioavailability: The hydroxypropyl group in the target compound contrasts with the methyl ester in the butanoate analog , suggesting a trade-off between solubility (hydroxypropyl) and metabolic stability (ester).

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